molecular formula C28H31F3N8S B12356856 4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile

4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile

Cat. No.: B12356856
M. Wt: 568.7 g/mol
InChI Key: AGGCYIYNQZEUFE-UHFFFAOYSA-N
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Description

4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, such as Rhodium(III) complexes, and controlled environments to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrazolidine moieties, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cell growth and survival .

Comparison with Similar Compounds

Compared to other similar compounds, 4-Methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C28H31F3N8S

Molecular Weight

568.7 g/mol

IUPAC Name

4-methyl-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile

InChI

InChI=1S/C28H31F3N8S/c1-17-19(2-3-25-23(17)8-21(11-32)39(25)14-18-12-35-36-13-18)15-38-6-4-20(5-7-38)37-26-24-9-22(10-28(29,30)31)40-27(24)34-16-33-26/h2-3,8-9,16,18,20,35-36H,4-7,10,12-15H2,1H3,(H,33,34,37)

InChI Key

AGGCYIYNQZEUFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC3CNNC3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F

Origin of Product

United States

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